Cas no 865544-72-5 (5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)

5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
- (E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 2-Thiophenecarboxamide, 5-bromo-N-(3-ethyl-2(3H)-benzothiazolylidene)-
- 865544-72-5
- F1381-0875
- IDI1_010887
- AKOS024608340
- 5-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- IFLab1_005484
- HMS1427J06
- 5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
-
- インチ: 1S/C14H11BrN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3
- InChIKey: QNYANWMXPKGPNU-UHFFFAOYSA-N
- SMILES: C1(C(N=C2N(CC)C3=CC=CC=C3S2)=O)SC(Br)=CC=1
計算された属性
- 精确分子量: 365.94962g/mol
- 同位素质量: 365.94962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2Ų
- XLogP3: 5
じっけんとくせい
- 密度みつど: 1.62±0.1 g/cm3(Predicted)
- Boiling Point: 495.1±55.0 °C(Predicted)
- 酸度系数(pKa): -0.63±0.20(Predicted)
5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1381-0875-2μmol |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-20mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-75mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-20μmol |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-25mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-100mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-10μmol |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-5μmol |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-2mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1381-0875-4mg |
5-bromo-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-72-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamideに関する追加情報
5-Bromo-N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidenethiophene-2-Carboxamide (CAS No. 865544-72-5): An Overview
5-Bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS No. 865544-72-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The benzothiazole core is a key structural motif in many pharmaceuticals and has been extensively studied for its ability to modulate various biological targets. The presence of the bromo substituent and the ethyl group in the structure of 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide adds to its chemical diversity and enhances its potential for specific interactions with biological systems.
Recent research has focused on the synthesis and biological evaluation of this compound. A study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide using a multi-step process involving bromination, condensation, and cyclization reactions. The researchers highlighted the importance of optimizing reaction conditions to achieve high yields and purity of the final product.
In terms of biological activity, 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide has shown promising results in several assays. A study conducted by a team at the University of California demonstrated that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action was found to involve disruption of bacterial cell membranes, leading to cell death.
Furthermore, preliminary studies have indicated that 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide may have anticancer properties. In vitro experiments using human cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation. The exact molecular targets responsible for these effects are still under investigation, but initial findings suggest that it may interact with key signaling pathways involved in cancer progression.
The potential therapeutic applications of 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide extend beyond antimicrobial and anticancer activities. Research published in the European Journal of Medicinal Chemistry in 2020 explored its anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it could be a valuable candidate for treating inflammatory diseases.
The pharmacokinetic profile of 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-yliedenethiophene-2-carboxamide is also an important consideration for its development as a therapeutic agent. Studies have shown that it has good oral bioavailability and a favorable distribution profile in animal models. However, further research is needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in humans.
In conclusion, 5-bromo-N-(2E)-3-ethyl-2,3-dihydro-{1}benzothiazol{e}-{y}liden{e}thiophene-{c}arbox{a}mide (CAS No. 865544-{7}7-{5}) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development in the field of medicinal chemistry.
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